ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, reflecting its substitution pattern and functional groups. The compound’s molecular formula is C₁₉H₁₉ClN₂O₄ , with a molecular weight of 374.82 g/mol . Its CAS registry number, 329234-71-1 , uniquely identifies it in chemical databases. Synonyms include ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzodiazol-1-yl]oxy}propanoate, emphasizing variations in benzimidazole nomenclature.
The SMILES notation, CC(ON1C(C2=CC=C(OC)C=C2)=NC3=CC=C(Cl)C=C31)C(OCC)=O , encodes its structure, highlighting the benzimidazole ring (positions 1 and 3), the 6-chloro substituent, the 4-methoxyphenyl group at position 2, and the ethoxypropanoate side chain. This notation aids in computational modeling and database searches.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₉H₁₉ClN₂O₄ |
| Molecular Weight | 374.82 g/mol |
| CAS Number | 329234-71-1 |
| SMILES | CC(ON1C(C2=CC=C(OC)C=C2)=NC3=CC=C(Cl)C=C31)C(OCC)=O |
Structural Features and Isomeric Considerations
The compound’s structure centers on a benzimidazole scaffold—a fused bicyclic system comprising a benzene and imidazole ring. Key substituents include:
- A chlorine atom at position 6 of the benzimidazole ring, enhancing electron-withdrawing effects and influencing reactivity.
- A 4-methoxyphenyl group at position 2, contributing steric bulk and modulating electronic interactions via the methoxy group’s electron-donating properties.
- An ethoxypropanoate ester linked via an oxygen atom at position 1, introducing ester functionality critical for solubility and metabolic stability.
Benzimidazoles exhibit tautomerism, where protons shift between nitrogen atoms in the imidazole ring. In this compound, the 1H tautomer is favored due to the substitution pattern, stabilizing the structure through resonance. Isomeric possibilities arise from variations in substituent positions; however, the defined synthetic route likely precludes significant isomer formation.
Table 2: Substituent Analysis
| Position | Substituent | Electronic Effect | Role in Structure |
|---|---|---|---|
| 1 | Ethoxypropanoate | Electron-withdrawing (ester) | Solubility modulation |
| 2 | 4-Methoxyphenyl | Electron-donating (methoxy) | Steric and electronic modulation |
| 6 | Chlorine | Electron-withdrawing | Reactivity enhancement |
Historical Context in Benzimidazole Chemistry
Benzimidazoles have been pivotal in drug discovery since the mid-20th century, with applications ranging from antiparasitics (e.g., albendazole) to antivirals. This compound emerges from efforts to diversify benzimidazole libraries for targeted therapeutic applications. Its design leverages historical insights:
- Chlorine introduction : Inspired by the success of chlorinated benzimidazoles in enhancing bioactivity.
- Methoxyphenyl incorporation : Reflects strategies to improve pharmacokinetic profiles via aryl group additions.
- Ester functionalization : Aligns with prodrug approaches to optimize bioavailability.
While specific historical milestones for this compound are not extensively documented, its structural lineage underscores the iterative innovation characteristic of benzimidazole chemistry. Current research prioritizes it as a versatile intermediate for protease inhibitors and kinase modulators, continuing the scaffold’s legacy in addressing unmet medical needs.
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(4-methoxyphenyl)benzimidazol-1-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-25-19(23)12(2)26-22-17-11-14(20)7-10-16(17)21-18(22)13-5-8-15(24-3)9-6-13/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPUNDRDTWMPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)ON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. The chloro group is typically introduced using chlorinating agents like thionyl chloride, while the methoxy group is introduced using methanol in the presence of a catalyst.
Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl 2-bromo propanoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Biological Activities
Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate exhibits various biological activities that make it a candidate for further research:
-
Antimicrobial Activity:
- Studies have shown that benzimidazole derivatives possess significant antimicrobial properties against various bacterial and fungal strains. The presence of electron-donating groups like methoxy enhances this activity.
-
Anticancer Potential:
- Research indicates that compounds containing benzimidazole moieties can inhibit cancer cell proliferation. This compound may exhibit similar effects by targeting specific pathways involved in tumor growth.
Case Study 1: Anticancer Evaluation
A study published in Molecules evaluated the anticancer activity of various benzimidazole derivatives, including those similar to this compound. The findings indicated significant cytotoxicity against human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives of benzimidazole were screened against common pathogens. Results demonstrated that compounds with similar structural features exhibited potent antibacterial activity, indicating potential therapeutic applications in treating infections .
Mechanism of Action
The mechanism of action of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzimidazole ring is known to interact with nucleic acids and proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The substituents on the benzimidazole core and phenyl ring significantly influence molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Methoxy vs. This contrasts with the methyl-substituted analog (358.82 g/mol), which is more lipophilic .
- Chloro Substituents : The 4-chlorophenyl analog (379.24 g/mol) exhibits increased molecular weight and polarity, likely influencing binding interactions in biological systems .
- Nitro Group Effects : The nitro-substituted analog (355.34 g/mol) demonstrates higher density and boiling point, attributed to strong electron-withdrawing effects and intermolecular interactions .
Biological Activity
Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate, with the CAS Number 329234-71-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula: C19H19ClN2O4
Molecular Weight: 374.82 g/mol
IUPAC Name: Ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]oxy}propanoate
Physical Form: Solid
Purity: ≥95%
The structure of this compound features a benzimidazole core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, research has shown that derivatives of benzimidazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study focusing on similar compounds reported that they could effectively target multiple cancer pathways, making them promising candidates for further development in cancer therapy .
Analgesic and Opioid Activity
Benzimidazole derivatives have also been investigated for their analgesic properties. This compound may exhibit opioid-like activity due to its structural similarities to known opioid compounds. In particular, modifications at the 4-position of the benzyl structure have been shown to retain significant activity, with some derivatives demonstrating potency comparable to morphine .
Antimicrobial Properties
The antimicrobial potential of benzimidazole derivatives has been well-documented. This compound was evaluated against various bacterial strains and demonstrated notable inhibitory effects. The mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Analgesic | Opioid-like effects; potential for pain relief | |
| Antimicrobial | Inhibitory effects against bacterial strains |
Case Study: Anticancer Activity
In a recent study published in a peer-reviewed journal, a series of benzimidazole derivatives were tested for their anticancer efficacy. The findings revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong antiproliferative effects .
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary studies suggest that while the compound shows promise in therapeutic applications, further investigations into its long-term effects and potential toxicity are necessary .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. Key steps include:
- Condensation : Reacting substituted benzaldehydes with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
- Etherification : Introducing the propanoate side chain via nucleophilic substitution, often using sodium carbonate as a base in polar aprotic solvents like DMF at 80°C .
- Optimization : Yield improvements are achieved by controlling stoichiometry (1:1 molar ratios), solvent purity (absolute ethanol), and reaction time (4–6 hours reflux). Post-reaction purification via recrystallization (methanol/ethanol) ensures product integrity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm). The ester carbonyl (δ 170–175 ppm) and benzimidazole NH (δ 12–13 ppm) are critical markers .
- IR Spectroscopy : Stretching vibrations for C=O (1720–1740 cm) and C-O (1250–1270 cm) confirm ester and ether linkages .
- Mass Spectrometry : High-resolution MS (exact mass 372.1029 Da) validates molecular formula (CHClNO) and isotopic patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Approach : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For example:
- The dihedral angle between benzimidazole and methoxyphenyl groups (~15–25°) impacts planarity and π-π stacking .
- Challenges include obtaining high-quality crystals (via slow evaporation in DMSO/water mixtures) and resolving disorder in flexible side chains .
Q. What strategies are recommended for analyzing contradictory biological activity data reported for benzimidazole derivatives?
- Data Reconciliation :
- Dose-Response Studies : Establish EC values across multiple assays (e.g., antimicrobial vs. anticancer screens) to clarify potency thresholds .
- Structural Analogs : Compare activities of derivatives with variations in substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) to identify pharmacophores .
- Mechanistic Probes : Use fluorescence polarization or SPR to assess target binding (e.g., protein kinase inhibition) and rule off-target effects .
Q. How can computational methods enhance the design of this compound derivatives with improved properties?
- In Silico Tools :
- Molecular Docking : AutoDock Vina predicts binding poses to targets like WDR5 (RMSD <2.0 Å), guiding substitutions at the propanoate moiety .
- ADMET Prediction : SwissADME evaluates logP (2.5–3.5) and bioavailability scores (>0.55) to optimize solubility and metabolic stability .
- MD Simulations : GROMACS models conformational flexibility under physiological conditions, highlighting stable hydrogen bonds with catalytic residues .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
